4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline
Description
4-Ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline is a chiral aromatic amine characterized by a 4-ethyl-substituted aniline group linked to a stereochemically defined (1R,2R)-2-fluorocyclohexyl moiety. The compound’s structure combines electron-donating (ethyl) and electron-withdrawing (fluorine) groups, influencing its electronic distribution, solubility, and reactivity. The stereochemistry of the cyclohexyl ring may impact its interactions in biological systems or chiral environments, making it relevant for applications in asymmetric synthesis or pharmaceutical intermediates.
Properties
IUPAC Name |
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c1-2-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15/h7-10,13-14,16H,2-6H2,1H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTFYVHAWJJQND-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CCCCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N[C@@H]2CCCC[C@H]2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline typically involves multiple steps, starting with the preparation of the cyclohexyl and aniline components. One common synthetic route includes the following steps:
Preparation of 2-fluorocyclohexylamine: : This can be achieved through the fluorination of cyclohexylamine using reagents like Selectfluor.
N-alkylation: : The 2-fluorocyclohexylamine is then alkylated with ethyl iodide to introduce the ethyl group, forming N-ethyl-2-fluorocyclohexylamine .
Amination: : Finally, the aniline component is introduced through a nitration reaction followed by reduction to form the final product.
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up these synthetic steps, ensuring efficient and cost-effective processes. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline: can undergo various chemical reactions, including:
Oxidation: : The aniline moiety can be oxidized to form nitroso derivatives or other oxidized products.
Reduction: : Reduction reactions can convert the nitro group to an amine, if present.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.
Reduction: : Reducing agents like hydrogen gas, iron, and tin chloride are often used.
Substitution: : Reagents such as halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitro compounds, and other oxidized products.
Reduction: : Amines and other reduced forms of the compound.
Substitution: : Halogenated derivatives, alkylated products, and other substituted compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline exhibit promising anticancer properties. These compounds can act as inhibitors of critical enzymes involved in cancer cell proliferation. For instance, research has shown that targeting the IRE1α pathway can lead to apoptosis in cancer cells, making it a viable target for therapeutic intervention . The structure of this compound allows for modifications that enhance its efficacy against various cancer types.
1.2 Neurodegenerative Diseases
The compound may also play a role in treating neurodegenerative diseases such as Alzheimer's disease. Inhibitors of the beta-secretase enzyme (BACE), which is crucial for amyloid-beta peptide production, have been shown to mitigate the progression of Alzheimer's . Compounds with similar structures to this compound are being investigated for their ability to inhibit BACE activity effectively.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. The presence of the fluorinated cyclohexyl group is believed to enhance lipophilicity and improve blood-brain barrier penetration, which is critical for central nervous system-targeted therapies. Various analogs have been synthesized to evaluate how structural modifications affect biological activity.
Case Studies
Mechanism of Action
The mechanism by which 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally related aniline derivatives is presented below, focusing on molecular properties, substituent effects, and safety profiles.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity and Solubility The ethyl group in this compound enhances lipophilicity compared to methyl or halogenated analogs (e.g., 3-fluoro-N-(4-methylcyclohexyl)aniline ). Compounds with electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) exhibit lower basicity at the aniline nitrogen, altering their reactivity in electrophilic substitution reactions.
Stereochemical Considerations
- The (1R,2R)-configuration of the fluorocyclohexyl group distinguishes the target compound from achiral analogs (e.g., 2-(difluoromethoxy)-N-(4-methylcyclohexyl)aniline ). This stereochemistry may influence enantioselective interactions in catalysis or receptor binding .
Safety and Handling
- Fluorinated anilines often require stringent safety measures. For example, 3-fluoro-N-(4-methylcyclohexyl)aniline mandates skin/eye protection, while nitro-substituted derivatives (e.g., ) pose oxidation hazards. The target compound’s safety profile aligns with general aniline precautions, including respiratory protection and ventilation .
Synthetic Accessibility
- The synthesis of fluorocyclohexyl derivatives typically involves stereocontrolled fluorination (e.g., via DAST or Deoxo-Fluor reagents) followed by coupling to aniline precursors. In contrast, benzyl-substituted analogs (e.g., ) are synthesized via simpler condensation reactions.
Biological Activity
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that have explored its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an ethyl group and a fluorinated cyclohexyl moiety, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Anticancer Activity : Research indicates that this compound exhibits significant inhibition of tumor cell growth. In vitro studies demonstrated an IC50 value indicating potent cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses. It inhibits the secretion of pro-inflammatory cytokines such as TNFα and IL-2, suggesting a role in managing inflammatory diseases .
- Neuroprotective Properties : Preliminary studies suggest that the compound may offer neuroprotective effects, potentially making it relevant for neurodegenerative conditions. It appears to inhibit pathways associated with neuronal apoptosis .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Signal Transduction Modulation : The compound interacts with key signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the activation of NF-kB, a transcription factor crucial for inflammatory responses and cancer progression .
- Cytokine Secretion Inhibition : By blocking specific receptors or signaling molecules involved in cytokine release, the compound effectively reduces inflammation. This was evidenced by its ability to lower TNFα secretion levels in treated cells .
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Cell Line Study : In a controlled experiment with MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The most effective concentration yielded an IC50 of approximately 5 µM .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .
Data Table
The following table summarizes key findings from various studies on the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
